2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one
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Overview
Description
2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one is a chemical compound with a unique structure and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the reaction of precursor molecules under controlled conditions, such as temperature and pressure, to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions in specialized reactors. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar biological activity.
CID 5362065: Known for its pharmacological action as an anti-bacterial agent.
CID 5479530: Shares structural similarities with 2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one and has comparable biological functions.
Uniqueness
This compound stands out due to its unique chemical structure and specific biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
2-(3-chloro-4-methylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-3-4-9(5-11(8)14)15-13-16-10(7-19-2)6-12(18)17-13/h3-6H,7H2,1-2H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQUWCWOQXSYGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)COC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)COC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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